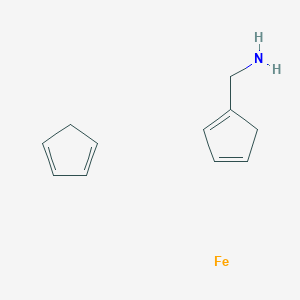

Cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron

Beschreibung

Cyclopenta-1,3-dien;cyclopenta-1,3-dien-1-ylmethanamine;Eisen ist eine komplexe organometallische Verbindung, die einen Cyclopentadienyl-Liganden aufweist, der an ein Eisen-Zentrum koordiniert ist. Diese Verbindung ist bemerkenswert für ihre einzigartige Struktur und Reaktivität, was sie zu einem interessanten Thema in verschiedenen Bereichen der Chemie und Materialwissenschaften macht.

Eigenschaften

Molekularformel |

C11H15FeN |

|---|---|

Molekulargewicht |

217.09 g/mol |

IUPAC-Name |

cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron |

InChI |

InChI=1S/C6H9N.C5H6.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3H,4-5,7H2;1-4H,5H2; |

InChI-Schlüssel |

GEZUANFFIWCTSA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=CC=C1.C1C=CC=C1CN.[Fe] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cyclopenta-1,3-dien;cyclopenta-1,3-dien-1-ylmethanamine;Eisen beinhaltet typischerweise die Reaktion von Cyclopentadien mit Eisensalzen unter kontrollierten Bedingungen. Eine gängige Methode ist die Reaktion von Cyclopentadien mit Eisen(II)-chlorid in Gegenwart einer Base, wie Natriumhydroxid, um den gewünschten Komplex zu bilden. Die Reaktion wird üblicherweise in einer inerten Atmosphäre durchgeführt, um Oxidation zu vermeiden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung beinhaltet oft die Verwendung von großtechnischen Reaktoren, in denen Cyclopentadien mit Eisensalzen unter optimierten Bedingungen umgesetzt wird, um die Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie Destillation und Rekristallisation zur Reinigung des Endprodukts umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyclopenta-1,3-dien;cyclopenta-1,3-dien-1-ylmethanamine;Eisen unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen Liganden durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Verschiedene Nucleophile und Elektrophile unter kontrollierten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise Oxidation zu Cyclopentadienon-Derivaten führen, während Reduktion zu Cyclopentan-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Cyclopenta-1,3-dien;cyclopenta-1,3-dien-1-ylmethanamine;Eisen seine Wirkungen ausübt, beinhaltet die Koordination des Cyclopentadienyl-Liganden an das Eisen-Zentrum. Diese Koordination stabilisiert die Verbindung und ermöglicht es ihr, an verschiedenen chemischen Reaktionen teilzunehmen. Die beteiligten molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und den Reaktionsbedingungen ab.

Wirkmechanismus

The mechanism by which cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethanamine;iron exerts its effects involves the coordination of the cyclopentadienyl ligand to the iron center. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyclopentadien: Eine einfachere Verbindung mit ähnlicher Reaktivität, aber ohne das Eisen-Zentrum.

Dicyclopentadien: Ein Dimer von Cyclopentadien mit unterschiedlicher Reaktivität und Anwendungen.

Ferrocenylmethylmethacrylat: Eine verwandte Verbindung mit einer ähnlichen Struktur, aber verschiedenen funktionellen Gruppen.

Einzigartigkeit

Cyclopenta-1,3-dien;cyclopenta-1,3-dien-1-ylmethanamine;Eisen ist einzigartig aufgrund seiner spezifischen Koordination an ein Eisen-Zentrum, die im Vergleich zu ähnlichen Verbindungen eine unterschiedliche Reaktivität und Stabilität verleiht. Dies macht es besonders wertvoll in der Katalyse und Materialwissenschaften.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.